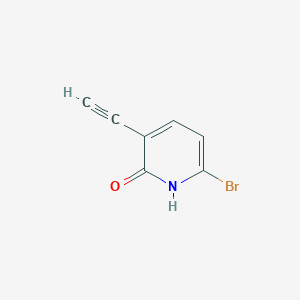
4-Ethyl-1-(trifluoromethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. The presence of an ethyl group and a trifluoromethyl group on the cyclohexane ring makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding ketones or aldehydes in the presence of a suitable catalyst. For example, the hydrogenation of 4-ethyl-1-(trifluoromethyl)cyclohexanone using a palladium or platinum catalyst under high pressure and temperature conditions can yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-Ethyl-1-(trifluoromethyl)cyclohexanone.
Reduction: 4-Ethyl-1-(trifluoromethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Ethylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanol: Lacks the ethyl group, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any substituents, used as a reference for comparing the effects of substituents.
Uniqueness: 4-Ethyl-1-(trifluoromethyl)cyclohexanol is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group influences its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H15F3O |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
4-ethyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c1-2-7-3-5-8(13,6-4-7)9(10,11)12/h7,13H,2-6H2,1H3 |
Clave InChI |
MCRVAURYJSGMBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/no-structure.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)


![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)



